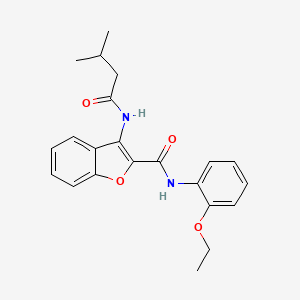
N-(3-Amino-4-methylpentyl)-7-fluoro-N-methylquinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-4-methylpentyl)-7-fluoro-N-methylquinoxaline-6-carboxamide, also known as ANAM-070, is a chemical compound that has been widely studied in the field of neuroscience. ANAM-070 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in synaptic transmission and cognitive function.
Applications De Recherche Scientifique
Antibacterial Agents
Research has highlighted the potential of quinoxaline derivatives as potent antibacterial agents. For example, studies on pyridonecarboxylic acids and their analogs have shown significant antibacterial activity, leading to the identification of compounds more active than existing treatments like enoxacin, thereby warranting further biological investigation (Egawa et al., 1984). Similarly, novel antibacterial 8-chloroquinolone compounds with specific N-1 substituents have exhibited exceptional antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly outperforming other agents like trovafloxacin (Kuramoto et al., 2003).
Fluorescent Sensing Technologies
Advancements in fluorescent sensing for anion detection in aqueous environments have been made using quinoxaline derivatives. Dicationic N-methylated quinolyl moieties have been synthesized to exhibit efficient fluorescence quenching by various anions, demonstrating significant binding capabilities which could be attributed to the high acidity and preorganized structures of the receptors (Dorazco‐González et al., 2014).
Novel Polymers and Material Sciences
In the realm of materials science, quinoxaline derivatives have been explored for the synthesis of aromatic polyamides and other polymers, offering insights into their thermal properties and potential applications. For instance, aromatic polyamides based on bis(ether-carboxylic acid) derived from tert-butylhydroquinone have been synthesized, revealing soluble polyamides that form transparent and tough films, displaying high thermal stability (Yang et al., 1999). Moreover, room-temperature free-radical-induced polymerization of bismaleimide via novel diphenylquinoxaline-containing hyperbranched aromatic polyamide has been demonstrated, showcasing the potential for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek et al., 2003).
Propriétés
IUPAC Name |
N-(3-amino-4-methylpentyl)-7-fluoro-N-methylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O/c1-10(2)13(18)4-7-21(3)16(22)11-8-14-15(9-12(11)17)20-6-5-19-14/h5-6,8-10,13H,4,7,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYZTEOAEGXVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN(C)C(=O)C1=CC2=NC=CN=C2C=C1F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681169.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681170.png)


![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)

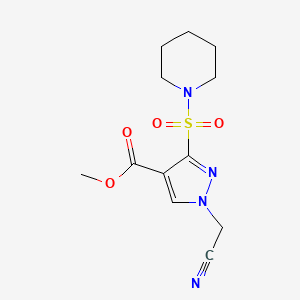
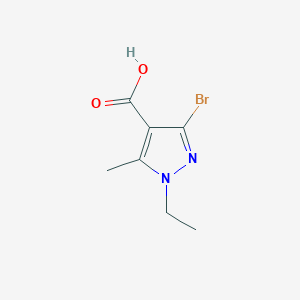
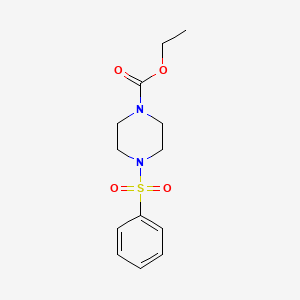
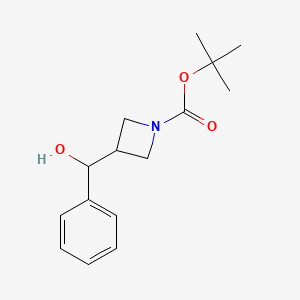

![[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone](/img/structure/B2681187.png)
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)
